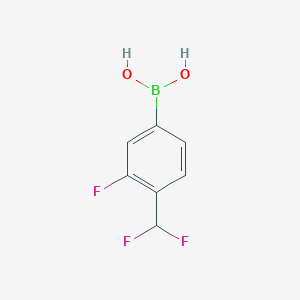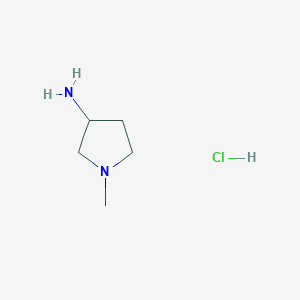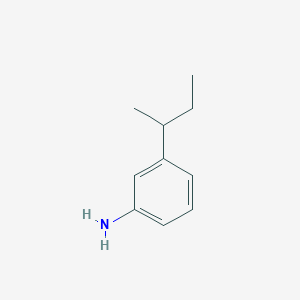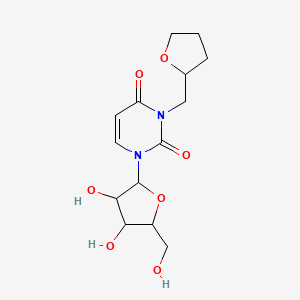![molecular formula C12H16N2O2 B12096706 benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B12096706.png)
benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate is a chemical compound with the molecular formula C12H16N2O2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a benzyl group and an aminocyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (1R,2S)-2-aminocyclobutanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of protecting groups for amines, such as the t-butyloxycarbonyl (Boc) group, which can be installed and removed under relatively mild conditions. The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates.
Scientific Research Applications
Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl (1R,2S)-2-aminocyclohexylcarbamate: This compound has a similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Benzyl N-[(1R,2S)-2-[(2S)-2-aminopropanamido]cyclohexyl]carbamate: This compound contains an additional aminopropanamido group.
Uniqueness
Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to similar compounds with larger ring structures
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-7-11(10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)/t10-,11+/m0/s1 |
InChI Key |
DQAVFCORLPTNAU-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol](/img/structure/B12096638.png)


![(2S,3S)-2-[benzyl(methyl)amino]-3-methyl-5-[2-[[methyl-[(2S,3S)-3-methyl-1-oxopentan-2-yl]amino]methyl]phenyl]pentanal](/img/structure/B12096658.png)


![Methyl 4-[(butylamino)methyl]benzoate](/img/structure/B12096691.png)





